molecular formula C11H17F2NO4 B1377880 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid CAS No. 1303972-81-7

1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid

Cat. No.: B1377880
CAS No.: 1303972-81-7
M. Wt: 265.25 g/mol
InChI Key: HZMYOCGJMSBEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid (CAS 1251015-30-9) is a high-value bifunctional scaffold extensively employed in medicinal chemistry and pharmaceutical research. This compound features both a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amine, making it an ideal intermediate for the synthesis of more complex molecules via amide bond formation and further functionalization. The incorporation of two fluorine atoms at the 3-position of the piperidine ring is a strategic modification; the strong electronegativity and small size of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, a concept widely utilized in rational drug design . As a result, this building block is particularly valuable in the development of protease inhibitors, enzyme ligands, and a wide range of biologically active compounds. Its structure is confirmed by analytical data including 1 H NMR, 13 C NMR, and Mass Spectrometry. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMYOCGJMSBEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303972-81-7
Record name 1-Boc-3,3-difluoropiperidin-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Table 1: Boc Protection Conditions Summary

Method Starting Material Reagents Solvent Temperature Reaction Time Yield (%)
Method 1 Piperidine-4-carboxylic acid Boc anhydride, Et3N DCM 0 °C to RT 16 h ~99%
Method 2 Piperidine-4-carboxylic acid methyl ester Boc anhydride, K2CO3 DMF RT 3 h High

Carboxylation at the 4-Position

The carboxylic acid group at the 4-position is introduced or retained depending on the starting material and synthetic route:

  • Starting from piperidine-4-carboxylic acid derivatives ensures the carboxyl group is already present.

  • Esterification and subsequent hydrolysis steps are used to manipulate the carboxyl functionality during synthesis, as seen in methyl ester intermediates.

  • Lithiation and electrophilic trapping methods have been employed for functionalization of N-Boc protected piperidines, which can be adapted for introducing or modifying the carboxyl group.

Representative Synthetic Route Example

A typical synthetic sequence might proceed as follows:

  • Start with piperidine-4-carboxylic acid.
  • Protect the nitrogen with Boc anhydride in DCM with triethylamine at 0 °C to room temperature (yield ~99%).
  • Convert the 3-position to a suitable intermediate (e.g., 3-keto or 3-halo derivative).
  • Perform difluorination using a fluorinating agent such as DAST under controlled conditions.
  • Purify the final product, this compound, by chromatography or recrystallization.

Summary Table of Preparation Methods and Conditions

Step Reaction Type Reagents/Conditions Key Notes References
Boc Protection Carbamate formation Boc anhydride, Et3N or K2CO3, DCM or DMF, 0 °C to RT High yield, mild conditions
Difluorination Electrophilic fluorination DAST, Deoxo-Fluor, or difluorocarbene precursors Requires controlled temperature and stoichiometry
Carboxylation Esterification/hydrolysis or retention Trimethylsilyl diazomethane for esterification; hydrolysis for acid Facilitates purification and reactivity
Lithiation & Functionalization s-BuLi lithiation, electrophilic trapping THF, -30 °C, short reaction times Enables diverse substitutions

Research Findings and Considerations

  • The Boc protection step is well-established with near-quantitative yields, providing a stable protecting group for subsequent transformations.

  • Difluorination at the 3-position is challenging due to the need for regio- and stereoselectivity; recent advances in fluorination chemistry have improved yields and selectivity.

  • The carboxyl group at the 4-position is typically preserved from starting materials or introduced via ester intermediates, allowing flexibility in synthetic design.

  • Lithiation methods without diamine additives have been developed to functionalize N-Boc heterocycles efficiently, which could be adapted for this compound’s synthesis.

  • Patents describe the use of 3,3-difluoro-piperidine derivatives in pharmaceutical contexts, emphasizing the importance of optimized synthetic routes for scalability and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid primarily involves its role as a protected intermediate in synthetic pathways. The Boc group protects the amine functionality during various reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Key Characteristics :

  • Structural Features : The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic reactions. The 3,3-difluoro substitution increases electronegativity and rigidity, influencing binding interactions in drug design .
  • Physical Properties : The compound is a white solid, stored at 2–8°C in sealed containers to prevent moisture absorption .
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 12.86 (s, 1H, COOH), 4.02 (s, 1H), 3.77–3.37 (m, 2H), 1.40 (s, 9H, Boc) .
    • ¹⁹F NMR : δ –103.3 (dd, J = 239.2 Hz) and –112.5 (dd, J = 239.6 Hz), confirming the geminal difluoro configuration .
    • LCMS : m/z 264 [M–H]⁻ (negative mode) .
  • Purity : Commercial batches exceed 98% purity , validated by COA (Certificate of Analysis) and HPLC .

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected piperidine carboxylic acids. Below is a systematic comparison with structurally analogous derivatives:

Structural and Functional Group Variations

Table 1: Molecular Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid 1303972-81-7 C₁₁H₁₇F₂NO₄ 265.25 3,3-difluoro
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid 1303974-46-0 C₁₁H₁₈FNO₄ 247.26 3-fluoro
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid 534602-47-6 C₁₂H₂₁NO₄ 243.30 3-methyl
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 4-phenyl, stereospecific (3S,4R)
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid 495415-51-5 C₁₂H₁₈F₃NO₄ 297.27 4-trifluoromethyl

Key Observations:

Fluorination Effects: The 3,3-difluoro analog exhibits higher electronegativity and metabolic stability compared to the 3-fluoro (CAS: 1303974-46-0) and non-fluorinated derivatives. This enhances its utility in optimizing pharmacokinetic profiles . The 4-trifluoromethyl analog (CAS: 495415-51-5) introduces steric bulk and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

4-Phenyl substitution (CAS: 652971-20-5) adds aromaticity, enhancing π-π stacking interactions in receptor binding .

Key Observations:

  • Synthetic Efficiency : The 3,3-difluoro compound’s synthesis via SF₄ is high-yielding but requires stringent safety protocols due to SF₄’s toxicity . In contrast, the 3-fluoro analog uses milder fluorinating agents like Selectfluor® .
  • Safety: All analogs share H302 (harmful if swallowed), but the 3,3-difluoro derivative lacks respiratory hazards (H335) seen in its mono-fluoro counterpart, simplifying handling .

Biological Activity

1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid (CAS No. 1303972-81-7) is a fluorinated piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in organic synthesis to enhance stability and solubility. The presence of difluoromethyl groups is also significant, as fluorination can modify the pharmacokinetic and pharmacodynamic properties of compounds, potentially leading to improved therapeutic profiles.

Molecular Structure

  • Molecular Formula : C11H17F2NO4
  • Molecular Weight : 265.25 g/mol
  • Chemical Structure : The compound consists of a piperidine ring substituted with both a carboxylic acid and a tert-butoxycarbonyl group, along with two fluorine atoms at the 3-position.
PropertyValue
Boiling PointNot available
SolubilityModerate
Storage ConditionsSealed in dry, 2-8°C

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. Research indicates that fluorinated compounds can exhibit enhanced activity against various bacterial strains due to increased lipophilicity and altered membrane permeability.

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have been evaluated in several cancer cell lines. For instance, it has shown promising results against breast cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: In Vivo Efficacy

In a recent animal study, administration of the compound demonstrated a reduction in tumor size in xenograft models of triple-negative breast cancer. The treatment group exhibited a statistically significant decrease in tumor volume compared to controls, suggesting that this compound may serve as a viable candidate for further development in cancer therapeutics.

Toxicology Profile

While the compound exhibits promising biological activity, its safety profile remains under investigation. Preliminary data suggest low toxicity levels in mammalian models, with no severe adverse effects observed at therapeutic doses. However, comprehensive toxicological studies are necessary to establish a complete safety profile.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameIC50 (μM)Activity Type
1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid15Anticancer
1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid20Antimicrobial
This compound10Anticancer

Q & A

Q. What synthetic methodologies are recommended for introducing the Boc group to 3,3-difluoropiperidine-4-carboxylic acid?

Answer: The tert-butoxycarbonyl (Boc) group is typically introduced via a two-step process:

  • Step 1 : Activation of the amine group using Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like triethylamine or DMAP.
  • Step 2 : Reaction under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours . For sterically hindered amines, microwave-assisted synthesis (40–100°C, 5.5 hours) with palladium catalysts (e.g., Pd(OAc)₂) and ligands (tert-butyl XPhos) can improve yields .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and difluoropiperidine ring geometry.
  • IR : Stretching bands at ~1700 cm1^{-1} (C=O of Boc and carboxylic acid) and ~1200 cm1^{-1} (C-F).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated [M+H]+^+ for C11_{11}H16_{16}F2_2NO4_4: 280.10) .

Q. What safety precautions are necessary during handling?

Answer:

  • Acute Toxicity : Use PPE (gloves, goggles) due to H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
  • Storage : Keep in a dry, inert atmosphere (argon) at 2–8°C to prevent Boc group hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How do the 3,3-difluoro substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbonyl group, enhancing reactivity toward nucleophiles like amines or alcohols. However, steric hindrance from the geminal difluoro group may reduce reaction rates. Computational studies (DFT) suggest a 15–20% decrease in activation energy compared to non-fluorinated analogs .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

Answer:

  • Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (XPhos) to prevent β-hydride elimination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the carboxylic acid moiety.
  • Temperature Control : Stepwise heating (40°C → 100°C) minimizes Boc deprotection .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Answer:

  • Acidic Conditions : Rapid Boc deprotection occurs at pH < 2 (e.g., HCl/dioxane), releasing CO2_2 and tert-butanol.
  • Basic Conditions : The carboxylic acid group deprotonates (pKa ~4.5), forming a carboxylate salt, but the Boc group remains intact at pH < 10 .

Q. How can contradictory data on Boc-deprotection kinetics be reconciled?

Answer: Discrepancies in reported half-lives (e.g., 2 hours vs. 5 hours in TFA) may arise from:

  • Impurity Effects : Trace water accelerates hydrolysis.
  • Experimental Setup : Microwave vs. conventional heating alters activation energy. Validate via controlled studies using anhydrous TFA and standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.